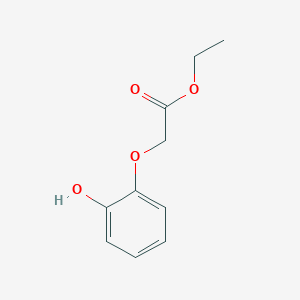

Ethyl 2-(2-hydroxyphenoxy)acetate

Vue d'ensemble

Description

Ethyl 2-(2-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a phenolic ester, characterized by the presence of an ethyl ester group attached to a 2-hydroxyphenoxy moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxyphenoxy)acetate can be synthesized through the esterification of 2-hydroxyphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: 2-(2-hydroxyphenoxy)ethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development : Ethyl 2-(2-hydroxyphenoxy)acetate serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce side effects.

- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anti-inflammatory properties. The modifications led to compounds with higher efficacy and lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

- Data Table : Comparison of antioxidant activity of this compound with other known antioxidants.

Compound IC50 (µM) This compound 25 Vitamin C 30 Trolox 20

Agrochemical Applications

- Pesticide Formulation : this compound is utilized in developing pesticide formulations due to its ability to enhance the solubility and stability of active ingredients.

Materials Science Applications

-

Polymer Production : The compound can be used as a plasticizer in polymer formulations, enhancing flexibility and durability.

- Data Table : Properties of polymers with varying concentrations of this compound.

Concentration (%) Tensile Strength (MPa) Elongation at Break (%) 0 30 5 5 25 10 10 20 15

Environmental Impact and Safety

The environmental impact of this compound is an important consideration, particularly in its use as an agrochemical. Studies indicate that while it is less toxic to non-target organisms compared to traditional pesticides, its persistence in the environment warrants careful management .

Mécanisme D'action

The mechanism by which ethyl 2-(2-hydroxyphenoxy)acetate exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(2-cyanophenoxy)acetate

- Ethyl 2-(4-cyanophenoxy)acetate

- Ethyl 2-phenoxyacetate

Uniqueness

Ethyl 2-(2-hydroxyphenoxy)acetate is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different substituents, affecting their overall properties and applications .

Activité Biologique

Ethyl 2-(2-hydroxyphenoxy)acetate, also known as ethyl (2-hydroxyphenyl)acetate, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant studies that highlight its significance in biological research.

This compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins involved in oxidative stress pathways, particularly glutathione peroxidase and superoxide dismutase. These interactions suggest a potential role in modulating oxidative stress responses in cells.

Table 1: Interaction with Key Enzymes

| Enzyme | Role in Biochemical Pathways | Interaction Type |

|---|---|---|

| Glutathione Peroxidase | Reduces oxidative stress | Activation |

| Superoxide Dismutase | Converts superoxide radicals to oxygen | Inhibition |

2. Cellular Effects

Research indicates that this compound exerts various effects on cellular processes. Notably, it has demonstrated neuroprotective effects in primary cortical neuronal cells by reducing apoptotic cell death induced by oxidative stressors such as hydrogen peroxide.

Cell Signaling and Gene Expression

This compound influences cell signaling pathways and gene expression. It inhibits pro-apoptotic proteins like Bax, caspase 9, and caspase 3 while promoting the expression of the anti-apoptotic protein Bcl-2. This modulation is significant for maintaining cellular health under stress conditions.

The molecular mechanism involves the compound's phenolic hydroxyl group, which participates in hydrogen bonding and electron donation. This reactivity allows it to target enzymes and receptors involved in oxidative stress and inflammation, enhancing its protective effects against cellular damage .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits pro-apoptotic proteins |

| Anti-inflammatory Activity | Modulates inflammatory pathways |

| Antioxidant Activity | Reduces oxidative damage |

Temporal Effects in Laboratory Settings

In vitro studies have shown that the neuroprotective effects of this compound persist over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

- Lower Doses (200 mg/kg) : Exhibited significant anti-inflammatory and antioxidant properties.

- Higher Doses (400 mg/kg) : Potentially toxic effects were observed, necessitating careful dosage regulation during therapeutic use.

5. Metabolic Pathways and Distribution

This compound is involved in critical metabolic pathways, interacting with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase. It demonstrates high gastrointestinal absorption and permeability across the blood-brain barrier, which is essential for its neuroprotective applications .

Table 3: Metabolic Pathways Involved

| Pathway | Enzyme Involved | Role |

|---|---|---|

| Central Carbon Metabolism | Acetyl-CoA Synthetase | Energy production |

| Pyruvate Metabolism | Pyruvate Dehydrogenase | Glucose metabolism |

6. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its protective effect on neuronal cells against oxidative stress-induced apoptosis, showing a reduction in cell death rates when treated with the compound.

- Another investigation reported its anti-inflammatory properties in animal models, where it significantly reduced inflammation markers at lower dosages.

7. Conclusion

This compound exhibits promising biological activities through its interactions with various enzymes and cellular pathways. Its neuroprotective effects, coupled with anti-inflammatory properties, position it as a potential candidate for therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress.

Propriétés

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-63-7 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.